N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine typically involves multiple steps, starting with the preparation of the tetrahydropyran ring One common approach is the cyclization of a suitable diol precursor under acidic conditions to form the tetrahydropyran ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological activities.
Comparison with Similar Compounds
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(chloromethyl)phenyl)ethanamine
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(bromomethyl)phenyl)ethanamine
N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(iodomethyl)phenyl)ethanamine
Uniqueness: N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(4-(trifluoromethyl)phenyl)ethanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs with halogen substituents.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-2-[4-(trifluoromethyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)14-3-1-12(2-4-14)5-8-19-11-13-6-9-20-10-7-13/h1-4,13,19H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENUPLDQJNEPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.